molecular formula C18H21N5O5S B6497233 4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 952847-72-2

4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B6497233
CAS RN: 952847-72-2
M. Wt: 419.5 g/mol
InChI Key: JITMUWQAQUMYQN-UHFFFAOYSA-N
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Description

4-(Dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (DPSOB) is an organic compound belonging to the sulfonamides class of compounds. It is a white crystalline solid that is soluble in water and organic solvents. DPSOB is widely used in scientific research and has a number of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Antimicrobial Applications

This compound has shown promising results in antimicrobial applications. It has been synthesized and evaluated for its antibacterial and antifungal activities against a wide range of Gram-positive and -negative bacteria and fungi .

Anti-Virulence Applications

The compound has also been tested for its anti-virulence activities against Pseudomonas aeruginosa and Staphylococcus aureus. It has been found to reduce biofilm formation and diminish the production of virulence factors in both P. aeruginosa and S. aureus .

Anticancer Applications

In the field of oncology, this compound has been evaluated for its potential anticancer properties .

Synthesis of Amino Acids

Oxazolones, a class of compounds to which our compound belongs, have been used as a general template for the stereoselective syntheses of amino acids .

Synthesis of Heterocyclic Scaffolds

Oxazolones have also been used for the diverse and stereoselective synthesis of heterocyclic scaffolds .

Synthesis of New Heterocyclic Compounds

This compound has been used in the synthesis of new heterocyclic compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one classes .

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S/c1-3-11-23(12-4-2)29(25,26)14-7-5-13(6-8-14)16(24)20-18-22-21-17(27-18)15-9-10-19-28-15/h5-10H,3-4,11-12H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITMUWQAQUMYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dipropylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

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